molecular formula C7H4F2N2O B14034937 3-(Difluoromethoxy)picolinonitrile

3-(Difluoromethoxy)picolinonitrile

Cat. No.: B14034937
M. Wt: 170.12 g/mol
InChI Key: SBSZZIDLFZPOPJ-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)picolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of a difluoromethoxy group attached to the third position of the picolinonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)picolinonitrile can be achieved through various synthetic routes. One common method involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This process is typically catalyzed by gold(I) and can be performed in a stepwise and one-pot fashion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)picolinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoromethoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve the use of catalysts and controlled temperatures.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield oxides, reduction can produce primary amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-(Difluoromethoxy)picolinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

3-(Difluoromethoxy)picolinonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H4F2N2O

Molecular Weight

170.12 g/mol

IUPAC Name

3-(difluoromethoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C7H4F2N2O/c8-7(9)12-6-2-1-3-11-5(6)4-10/h1-3,7H

InChI Key

SBSZZIDLFZPOPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C#N)OC(F)F

Origin of Product

United States

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